1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
Overview
Description
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is a chemical compound with the molecular formula C18H29BN2O2. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a piperazine ring substituted with a benzyl group that contains a boronic ester moiety.
Mechanism of Action
Target of Action
This compound is a boronic ester, and boronic esters are often used in organic synthesis as reagents or catalysts
Mode of Action
The mode of action of this compound is likely related to its boronic ester group. Boronic esters are known to undergo reactions such as borylation and protodeboronation . In the presence of a palladium catalyst, they can form pinacol benzyl boronate via borylation at the benzylic C-H bond of alkylbenzenes . .
Biochemical Pathways
Boronic esters, in general, are involved in various carbon-carbon bond-forming reactions in organic synthesis . They can affect multiple biochemical pathways depending on their specific targets and the nature of their interactions.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not clearly defined in the available resources. The compound’s bioavailability would be influenced by these properties. As a boronic ester, it may have unique pharmacokinetic properties related to its stability and reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of boronic esters . .
Biochemical Analysis
Biochemical Properties
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, a key process in organic synthesis . The nature of these interactions often involves the formation of transient complexes, where the dioxaborolane moiety acts as a ligand, binding to the active sites of enzymes and modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it has been reported to impact cell signaling pathways, potentially affecting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane moiety is particularly important in this context, as it can form reversible covalent bonds with nucleophilic sites on proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the specific context and the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity can diminish over extended periods or under specific environmental conditions . Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including potential alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular stress, apoptosis, and potential organ toxicity. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence pathways related to energy metabolism, lipid synthesis, and amino acid metabolism . By modulating the activity of key enzymes in these pathways, it can alter the overall metabolic state of cells, leading to changes in metabolite concentrations and metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of binding partners, and the cellular environment.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization patterns depend on the cellular context and the specific biochemical pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety is introduced through the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide in the presence of a palladium catalyst.
N-Alkylation of Piperazine: The piperazine ring is alkylated using methyl iodide to form 1-methylpiperazine.
Coupling Reaction: The final step involves the coupling of the boronic ester with the 1-methylpiperazine derivative under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Phenol Derivatives: Formed through oxidation.
Borane Derivatives: Formed through reduction.
N-Substituted Piperazines: Formed through substitution reactions.
Scientific Research Applications
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronic ester functionality but with a pyrazole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boronic ester attached to an aniline group.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Features an indole ring with a boronic ester.
Uniqueness
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is unique due to its piperazine ring, which provides additional sites for functionalization and enhances its versatility in synthetic applications. The combination of the boronic ester and piperazine moieties makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
1-methyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-7-15(13-16)14-21-11-9-20(5)10-12-21/h6-8,13H,9-12,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESZAXRJFGLGTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675312 | |
Record name | 1-Methyl-4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883738-27-0 | |
Record name | 1-Methyl-4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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